molecular formula C11H11BrN4 B7579366 5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine

5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine

Cat. No. B7579366
M. Wt: 279.14 g/mol
InChI Key: SDLVWIXZHKTYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. It is a small molecule that has been extensively studied for its potential use in scientific research. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, including kinases and phosphodiesterases. This inhibition leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking certain enzymes and proteins that are involved in cell division and proliferation. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine in lab experiments is its high specificity for certain enzymes and proteins. This specificity allows researchers to target specific pathways and processes in cells, leading to more accurate and precise results. However, one of the limitations of using this compound is its potential toxicity. High concentrations of this compound can lead to cell death, making it important for researchers to carefully control the dosage and exposure time.

Future Directions

There are many potential future directions for the use of 5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine in scientific research. One potential direction is the development of new cancer treatments that target specific enzymes and proteins involved in cell division and proliferation. Additionally, this compound could be used to develop new treatments for inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Finally, this compound could be used to study the mechanisms of action of various enzymes and proteins, leading to a better understanding of cellular processes and pathways.
In conclusion, this compound is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and potential for targeting specific enzymes and proteins make it a valuable tool for scientific research. As research in this area continues, it is likely that new discoveries and applications for this compound will emerge.

Synthesis Methods

The synthesis of 5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine involves a series of chemical reactions. One of the most commonly used methods for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of an arylboronic acid with a halogenated pyrimidine in the presence of a palladium catalyst. This reaction leads to the formation of this compound.

Scientific Research Applications

5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

properties

IUPAC Name

5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4/c1-8(9-2-4-13-5-3-9)16-11-10(12)6-14-7-15-11/h2-8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLVWIXZHKTYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC2=NC=NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.